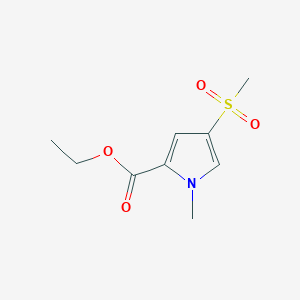
ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS number 1923159-86-7 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a biologically active scaffold that possesses a diverse nature of activities and is found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .科学的研究の応用
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, a fluorescent probe for imaging, and a ligand for metal-ion coordination. This compound has also been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. Additionally, this compound has been used to study the structure and function of receptors, as well as to study the mechanism of action of hormones.
作用機序
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This compound also acts as a fluorescent probe for imaging by binding to the target molecule and emitting a fluorescent signal when exposed to light. Additionally, this compound acts as a ligand for metal-ion coordination by binding to the metal ion and forming a metal–ligand complex.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition by this compound can lead to increased levels of acetylcholine in the body. This can have a variety of effects, including increased alertness, improved memory, and improved muscle function.
実験室実験の利点と制限
The advantages of using ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate in lab experiments include its high solubility in water, its low toxicity, and its ease of synthesis. Additionally, this compound is relatively inexpensive and can be synthesized in large quantities. The main limitation of using this compound in lab experiments is its low stability, which can make it difficult to store for long periods of time.
将来の方向性
The potential future directions for ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate include its use as a drug candidate, its use as an imaging agent, and its use as a diagnostic tool. Additionally, this compound could be used to study the structure and function of proteins and receptors, as well as to study the mechanism of action of drugs and hormones. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, such as the inhibition of enzymes.
合成法
Ethyl 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through a variety of methods, including the reaction of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate. This reaction involves the formation of an ethyl ester of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid as a product. Additionally, this compound can be synthesized through the reaction of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid with ethyl bromide. This reaction involves the formation of an ethyl ester of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid as a product.
特性
IUPAC Name |
ethyl 1-methyl-4-methylsulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-4-14-9(11)8-5-7(6-10(8)2)15(3,12)13/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMLQIYQCGLRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
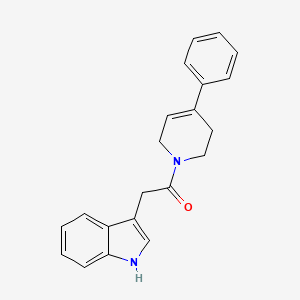


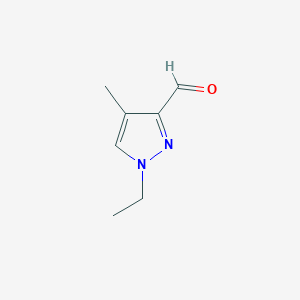
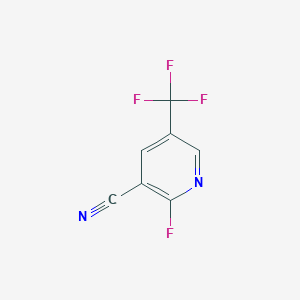
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)
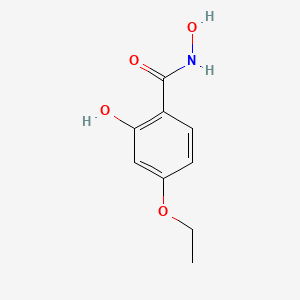
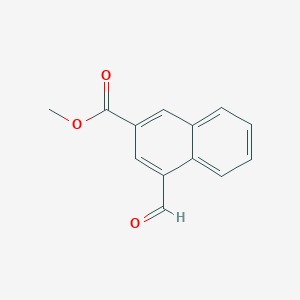
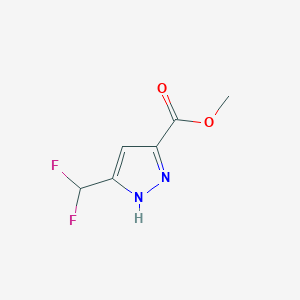
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
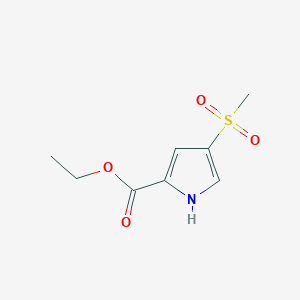
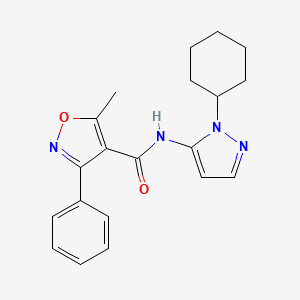
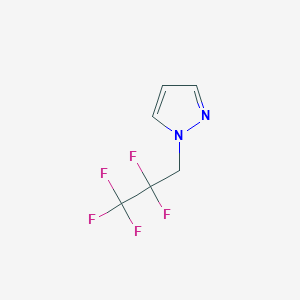
![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)
